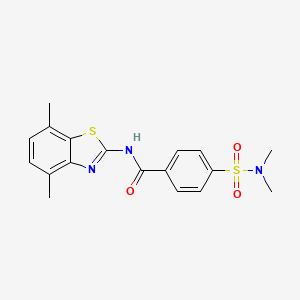
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.
Synthetic Routes
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions are optimized to enhance yield and purity, often utilizing chromatography and spectroscopy for purification and analysis .
Chemical Structure
The compound features a unique combination of benzothiazole and thiazole rings. Its structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide] |
| Molecular Formula | C19H16N4O3S3 |
| Molecular Weight | 432.54 g/mol |
| SMILES Representation | CC(=O)N(C)CSc1ccccc1 |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis. This property positions it as a potential candidate for developing new antimicrobial agents .
Antitumor Activity
Research indicates that this compound has promising antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. For instance, in assays involving lung cancer cell lines such as A549 and HCC827, the compound demonstrated IC50 values indicating potent cytotoxic effects . The data from these studies are summarized in the following table:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 5.13 ± 0.97 | 2D |
| NCI-H358 | 0.85 ± 0.05 | 2D |
This suggests that the compound may be effective against tumor growth while exhibiting lower toxicity to normal cells .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, the compound has been studied for its anti-inflammatory effects. It appears to inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways. This could have therapeutic implications for treating inflammatory diseases .
Case Study: Antitumor Efficacy
A notable study examined the effects of this compound on lung cancer cell lines:
- Methodology : The study employed both 2D and 3D culture systems to assess cytotoxicity.
- Findings : The compound exhibited significantly higher activity in 2D assays compared to 3D models, indicating its potential effectiveness in a more realistic tissue environment.
These findings highlight the importance of further optimizing chemical structures to enhance selectivity and reduce toxicity in normal cells .
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-5-6-12(2)16-15(11)19-18(25-16)20-17(22)13-7-9-14(10-8-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJPKFAQGPLOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














